molecular formula C8H14O3 B12523533 Methyl 3-methylpent-2-en-1-yl carbonate CAS No. 821006-15-9

Methyl 3-methylpent-2-en-1-yl carbonate

Cat. No.: B12523533
CAS No.: 821006-15-9
M. Wt: 158.19 g/mol
InChI Key: CXEBAMHSUBAEPI-UHFFFAOYSA-N
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Description

Methyl 3-methylpent-2-en-1-yl carbonate is an organic compound with a unique structure that includes a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylpent-2-en-1-yl carbonate typically involves the reaction of 3-methylpent-2-en-1-ol with dimethyl carbonate in the presence of a base catalyst. The reaction conditions often include moderate temperatures and a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpent-2-en-1-yl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methylpent-2-en-1-yl carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-methylpent-2-en-1-yl carbonate exerts its effects involves interactions with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing alcohol and carbon dioxide. This reaction is catalyzed by enzymes or acidic/basic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylpent-2-en-1-yl acetate
  • 3-Methyl-3-penten-2-one
  • Cyclopentenone

Uniqueness

Methyl 3-methylpent-2-en-1-yl carbonate is unique due to its carbonate ester functional group, which imparts distinct reactivity compared to similar compounds like esters and ketones. This uniqueness makes it valuable in specific synthetic applications where the carbonate group is advantageous.

Properties

CAS No.

821006-15-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-methylpent-2-enyl carbonate

InChI

InChI=1S/C8H14O3/c1-4-7(2)5-6-11-8(9)10-3/h5H,4,6H2,1-3H3

InChI Key

CXEBAMHSUBAEPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCOC(=O)OC)C

Origin of Product

United States

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